1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzimidazole group, a piperidine group, and a carboxamide group. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . Carboxamides are a class of organic compounds that are amides of carboxylic acids .
Synthesis Analysis
While the specific synthesis route for this compound is not available, benzimidazoles are generally synthesized from o-phenylenediamine and carboxylic acids . Piperidines can be synthesized through several methods, including the reduction of pyridines .Molecular Structure Analysis
The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine group is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the benzimidazole group can undergo various reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, benzimidazoles are generally soluble in polar solvents due to the presence of nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and crystal structure of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provide insights into the structural properties of similar compounds. This compound was obtained as a side product in the synthesis of an antitubercular agent, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Richter et al., 2023).
Pharmacokinetics and Drug Development
- A study on novel anaplastic lymphoma kinase inhibitors, including a compound structurally similar to the one , provides insights into the pharmacokinetics of these compounds. This research is crucial in understanding how such compounds are metabolized and their potential efficacy as cancer treatments (Teffera et al., 2013).
Antimicrobial and Antifungal Activity
- Research on novel 2-((E)-2-aryl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrates the antimicrobial and antifungal activities of similar compounds. This highlights the potential of such compounds in developing new antimicrobial agents (ANISETTI et al., 2012).
Anticancer Applications
- A study focusing on PARP (poly ADP-ribose polymerase) inhibitors, including compounds with a similar structure, revealed their potent anticancer activities. These compounds showed significant activity against various human cancer cell lines, indicating their potential in cancer therapy (Tang et al., 2021).
Corrosion Inhibition
- Benzimidazole derivatives, structurally related to the compound , have been studied for their corrosion inhibition properties. This research has applications in materials science, particularly in protecting metals against corrosion (Yadav et al., 2016).
Molecular Interaction Studies
- A study on the molecular interactions of a cannabinoid receptor antagonist reveals insights into the binding properties of similar compounds. This research is crucial for understanding how such compounds interact with biological targets (Shim et al., 2002).
Glycine Transporter Inhibition
- The identification of a glycine transporter 1 inhibitor, structurally related to the compound , demonstrates its potential application in neurological disorders (Yamamoto et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O.C2H2O4/c21-15-6-5-14(11-16(15)22)23-20(27)13-7-9-26(10-8-13)12-19-24-17-3-1-2-4-18(17)25-19;3-1(4)2(5)6/h1-6,11,13H,7-10,12H2,(H,23,27)(H,24,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCHQUPUHHFMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.